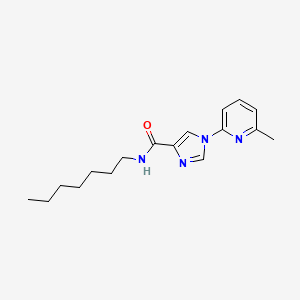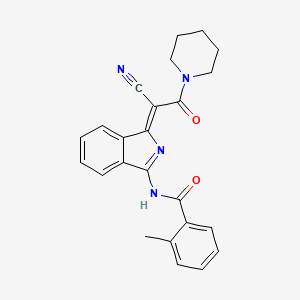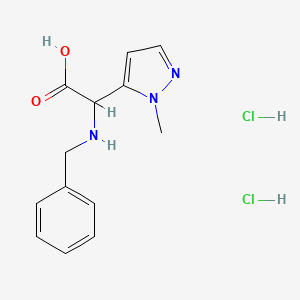![molecular formula C14H23NO4 B2926424 5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1049874-51-2](/img/structure/B2926424.png)
5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid” is a specialty product used in proteomics research . It has a molecular formula of C14H23NO4 .
Molecular Structure Analysis
The molecule contains a total of 43 bonds. There are 20 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 carboxylic acid (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .Scientific Research Applications
Chiral Building Blocks in Peptidomimetics
- A study by Defant et al. (2011) highlights the use of bicyclic lactone, a related compound, as a chiral building block in the synthesis of new δ-sugar amino acids. These compounds are potential tools for accessing new peptidomimetics with conformationally restricted structures, which can be crucial in drug design (Defant et al., 2011).
Synthesis and Molecular Structure Analysis
- Research by Moriguchi et al. (2014) describes the synthesis of chiral cyclic amino acid esters, including structures similar to "5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid". These compounds were characterized using NMR spectroscopy and X-ray diffraction, contributing to the understanding of their molecular structures (Moriguchi et al., 2014).
Applications in Asymmetric Synthesis
- A paper by Songis et al. (2007) discusses the asymmetric Diels–Alder cycloaddition of aminocyclohexadiene to chiral acrylate, leading to the synthesis of enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives. These findings are significant for developing new asymmetric synthesis methods (Songis et al., 2007).
Synthesis of Conformationally Rigid Analogues
- Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of 2-amino- adipic acid, which is structurally similar to "5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid". This work contributes to the development of molecules with potential applications in medicinal chemistry (Kubyshkin et al., 2009).
Therapeutic Applications
- Palkó et al. (2011) worked on di-endo-3-aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic acid derivatives, which are structurally related to the compound . These derivatives could have therapeutic applications due to their unique structural properties (Palkó et al., 2011).
Industrial Applications
- In the field of industrial chemistry, Wilken et al. (1997) synthesized chiral bicyclic 3-hydroxypiperidines from industrial waste materials. These compounds, akin to "5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid", show the potential of using bicyclic structures in industrial applications (Wilken et al., 1997).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-6-4-5-13(9-14,7-8-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRHXULPACVHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2926341.png)


![8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2926345.png)
![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2926347.png)
![benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2926349.png)



![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2926354.png)
![2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2926358.png)

![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2926361.png)
![3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2926363.png)